molecular formula C11H18N2O3 B8527780 tert-Butyl 6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-Butyl 6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B8527780
M. Wt: 226.27 g/mol
InChI Key: GKRPTOWTLQJHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-4-6-7(5-13)8(6)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)

InChI Key

GKRPTOWTLQJHHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (252 mg, 1.11 mmol) prepared in Example 3, benzotriazole (180 mg, 1.33 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (255 mg, 1.33 mmol) were dissolved in 3.0 mL of methylene chloride and diisopropylethylamine (232 μL, 1.33 mmol) was added dropwise. After adding 2 M ammonia solution (2.49 mL, 4.98 mmol) dissolved in methanol dropwise at 0° C., the mixture was stirred at room temperature for 4 hours. The completion of the reaction was confirmed by TLC (CH2Cl2:MeOH=15:1). After the reaction was completed, the reaction mixture was diluted with methylene chloride and washed with saturated sodium chloride. The organic layer was dried with anhydrous magnesium sulfate, filtered, concentrated under reduced pressure and separated by column chromatography (CH2Cl2:MeOH=15:1) to obtain 177 mg (70.6%) of the target compound.
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252 mg
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180 mg
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255 mg
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3 mL
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232 μL
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2.49 mL
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Yield
70.6%

Synthesis routes and methods II

Procedure details

To a solution of 1 (6.65 g, 26.2 mmol) in THF (100 mL) and MeOH (40 mL) was added a solution of LiOH (4.40 g, 104 mmol) in H2O (40 mL) and stirred for 2 h. The reaction was quenched upon addition of 0.5 N HCl (150 mL) and extracted with EtOAc (2×200 ml). The combined organic extracts were dried over MgSO4 and concentrated under vacuum to afford the intermediate acid. Dissolved in DMF (90 mL), added DIPEA (18.8 mL, 104 mmol), EDC (5.84 g, 31.4 mmol), HOBt (4.24 g, 31.4 mmol) and NH4Cl (4.16 g, 78.5 mmol). The reaction was sealed and stirred for 48 h. Diluted the reaction with water (350 mL) and extracted with EtOAc (2×250 mL). The combined organic extracts were washed with water (2×300 mL), brine (300 mL), dried over MgSO4 and concentrated under vacuum to afford 2 (1.84 g, 31%) as a white solid; 1H-nmr (400 MHz, CDCl3) δ 5.75 (s, 1H), 5.45 (s, 1H), 3.68 (d, J=7.0 Hz, 1H), 3.58 (d, J=11.0 Hz, 1H), 3.43 (d, J=11.0 Hz, 2H), 2.07 (s, 2H), 1.44 (s, 9H), 1.31-1.26 (m, 1H); LC-MS (214 nM) 2.15 min (>98%), m/z 171 [M-tBu].
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90 mL
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350 mL
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6.65 g
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4.4 g
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reactant
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100 mL
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solvent
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40 mL
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solvent
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40 mL
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solvent
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18.8 mL
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5.84 g
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4.24 g
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4.16 g
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Yield
31%

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